molecular formula C9H14O B14419043 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal CAS No. 84599-62-2

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal

Cat. No.: B14419043
CAS No.: 84599-62-2
M. Wt: 138.21 g/mol
InChI Key: TVRCGYDQNQSKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is a high-purity chemical compound offered for research and development purposes. This unsaturated aldehyde is of significant interest in organic synthesis and fragrance research, where its complex structure, featuring both alkene and aldehyde functional groups, makes it a valuable intermediate for constructing more complex molecules. Its potential applications include serving as a precursor in the development of novel aroma compounds and as a building block in synthetic organic chemistry. The reactivity of this molecule is primarily dictated by the conjugated system, allowing for various addition and cyclization reactions. This product is intended for chemical synthesis and analysis by qualified laboratory professionals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using standard personal protective equipment. For: Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

84599-62-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-methyl-2-prop-1-en-2-ylpent-4-enal

InChI

InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6,9H,1,3,5H2,2,4H3

InChI Key

TVRCGYDQNQSKMD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C=O)C(=C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation Strategies

Aldol condensation remains a cornerstone for constructing α,β-unsaturated aldehydes due to its operational simplicity and scalability. In the context of 4-methyl-2-(prop-1-en-2-yl)pent-4-enal, this reaction typically involves the base-catalyzed coupling of a β-ketoaldehyde with a methyl-substituted enolizable carbonyl partner. For instance, a protocol adapted from biocatalytic studies employs sodium methoxide (MeONa) in methanol to mediate the condensation between campholenic aldehyde derivatives and propionaldehyde at 5–10°C, achieving 40% yield with >99% E-selectivity. The reaction’s success hinges on precise temperature control to minimize retro-aldolization, a common side reaction in strongly basic media.

A modified approach utilizing aqueous sodium hydroxide (NaOH) with butan-2-one in methanol demonstrates broader substrate tolerance, albeit with reduced yield (32%) and marginally lower stereocontrol (E/Z = 96:4). Comparative NMR analysis of the crude products reveals that the E-isomer predominates due to thermodynamic stabilization through conjugated π-system delocalization. These methods highlight the trade-off between reaction vigor and selectivity, necessitating careful optimization for target-specific applications.

Horner-Emmons-Wadsworth Olefination

The Horner-Emmons-Wadsworth reaction offers superior stereoselectivity for constructing the pent-4-enal backbone. A seminal example involves the coupling of a β-ketophosphonate with a prop-1-en-2-yl-substituted aldehyde under barium hydroxide catalysis in dichloromethane. This method achieves >20:1 E/Z selectivity, attributed to the steric bulk of the phosphonate moiety favoring trans-addition during the elimination step. The reaction proceeds via a two-step mechanism: initial deprotonation of the aldehyde α-hydrogen generates an enolate, which subsequently attacks the electrophilic phosphorus center, followed by syn-elimination of the phosphate leaving group.

Notably, the choice of base profoundly impacts reaction efficiency. While barium hydroxide ensures high conversion rates, milder bases like potassium carbonate may be employed for acid-sensitive substrates, albeit with prolonged reaction times. Post-reaction purification via vacuum distillation or column chromatography (hexane/ethyl acetate, 97:3) typically affords the target aldehyde in 73% isolated yield.

Wittig and Related Olefination Reactions

Wittig chemistry provides an alternative route to 4-methyl-2-(prop-1-en-2-yl)pent-4-enal, particularly for introducing the prop-1-en-2-yl substituent. Treatment of a stabilized ylide (e.g., Ph₃P=CHCOCH₃) with a suitably functionalized aldehyde precursor in refluxing dichloromethane generates the α,β-unsaturated system. This method circumvents the need for strong bases, making it compatible with base-labile functional groups. However, ylide preparation often requires anhydrous conditions and stoichiometric phosphine reagents, increasing operational complexity.

A comparative study of ylide reactivity reveals that electron-deficient ylides favor E-selectivity through early transition-state aryl group stabilization, while bulky ylides enhance Z-selectivity via steric hindrance. For the target compound, optimized conditions employing Ph₃P=CHCOCH₃ yield the E-isomer exclusively (>99%) after 20 hours of reflux, though with moderate conversion (58%).

Oxidation of Alcohol Precursors

Secondary alcohol oxidation represents a versatile late-stage functionalization strategy. Manganese dioxide (MnO₂) in refluxing chloroform efficiently oxidizes 4-methyl-2-(prop-1-en-2-yl)pent-4-enol to the corresponding aldehyde with >99% conversion. Kinetic studies confirm that the reaction follows a radical-mediated mechanism, with MnO₂ acting as both oxidant and desiccant. Alternative oxidants like pyridinium chlorochromate (PCC) offer milder conditions but suffer from overoxidation to carboxylic acids in prolonged reactions.

The alcohol precursor itself may be synthesized via asymmetric reduction of a ketone intermediate. For example, Corey’s (R)-Me-CBS-oxazaborolidine catalyzes the enantioselective reduction of a pent-4-enone derivative, achieving 95% enantiomeric excess (ee) in tetrahydrofuran (THF) at −78°C. Subsequent MnO₂ oxidation preserves the stereochemical integrity, delivering the chiral aldehyde in 64% overall yield.

Biocatalytic and Asymmetric Approaches

Emerging biocatalytic methods leverage enzymatic precision for stereocontrolled synthesis. Alcohol dehydrogenases (ADHs) immobilized on silica gel mediate the asymmetric reduction of ketoaldehyde intermediates, achieving 87% ee in aqueous-organic biphasic systems. Parallel work utilizing ketoreductases in tandem with cofactor regeneration systems (e.g., glucose dehydrogenase/NADP⁺) demonstrates comparable enantioselectivity while improving atom economy.

A recent innovation employs engineered aldolases to catalyze the direct condensation of acetyl-CoA derivatives with formaldehyde, bypassing traditional protection-deprotection sequences. Although still in exploratory stages, this approach holds promise for large-scale green synthesis, with pilot studies reporting 45% yield and 92% ee under ambient conditions.

Comparative Analysis of Methodologies

Method Yield (%) E/Z Ratio Key Advantages Limitations
Aldol Condensation 32–40 96:4 to >99:1 Scalable, minimal purification Retro-aldolization side reactions
Horner-Emmons 73 >20:1 Excellent stereocontrol Requires specialized phosphonate reagents
Wittig Olefination 58 >99:1 Functional group tolerance Stoichiometric phosphine waste
Alcohol Oxidation 64 N/A Late-stage functionalization Overoxidation risks
Biocatalytic Reduction 45–87 N/A High enantioselectivity, green chemistry Enzyme cost and stability issues

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal undergoes a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkene group can participate in electrophilic addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrogen bromide (HBr) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 4-Methyl-2-(prop-1-en-2-yl)pentanoic acid.

    Reduction: 4-Methyl-2-(prop-1-en-2-yl)pent-4-enol.

    Substitution: 4-Bromo-2-(prop-1-en-2-yl)pent-4-enal.

Scientific Research Applications

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkene group can undergo electrophilic addition reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Substituent Position
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal C₉H₁₂O Aldehyde, conjugated diene 2-(prop-1-en-2-yl), 4-methyl
6-Oxo-3-(prop-1-en-2-yl)heptanal C₁₀H₁₄O₂ Aldehyde, ketone 3-(prop-1-en-2-yl), 6-oxo
4-Methyl-3-(prop-1-en-2-yl)pent-4-enal C₉H₁₂O Aldehyde, conjugated diene 3-(prop-1-en-2-yl), 4-methyl
2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate C₁₇H₁₆O₃ Ester, allyl group 4-(prop-2-en-1-yl), 2-methoxy

Physicochemical Properties

  • Boiling Points and Solubility: The α,β-unsaturated aldehyde group in 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal increases polarity compared to non-conjugated analogs like mesityl oxide (4-Methyl-3-penten-2-one), which has a lower boiling point (129°C vs. ~180°C estimated for the target compound) .
  • Spectroscopic Data : NMR analysis () reveals distinct shifts for the aldehyde proton (δ 9.8–10.2 ppm) and conjugated diene system (δ 5.2–6.1 ppm), differing from ester derivatives like 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate, where allyl protons resonate at δ 5.0–5.5 ppm .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via bidentate phosphine-assisted methylenation of acyl fluorides or chlorides using AlMe₃. Key parameters include ligand selection (e.g., bulky phosphines to minimize side reactions), temperature (typically 0–25°C), and reaction time (2–24 hours). Optimization involves iterative testing of these variables, monitored by TLC and NMR to track intermediate formation. Purification via column chromatography and structural validation by 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry are critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, DEPT, and 2D-COSY) resolves regiochemistry and stereochemistry. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry. ORTEP-III (via WinGX) visualizes anisotropic displacement parameters, ensuring accurate bond-length and angle measurements .

Q. How can researchers standardize analytical protocols for quantifying impurities or byproducts in synthesized batches?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS is used for impurity profiling. Calibration curves from spiked samples validate sensitivity. For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) identifies low-abundance byproducts. Internal standards (e.g., deuterated analogs) improve reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics not captured in static DFT models. Hybrid approaches combine:

  • Solvent Correction : Use COSMO-RS to simulate solvent interactions.
  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR to assess conformational exchange.
  • Mechanistic Re-evaluation : Test alternative pathways (e.g., radical vs. ionic mechanisms) via kinetic isotope effects or trapping experiments .

Q. How can transition-metal catalysts be systematically evaluated for improving regioselectivity in functionalization reactions of this compound?

  • Methodological Answer : A three-step workflow is recommended:

Catalyst Screening : Test Rh, Co, and Pd complexes under inert conditions (e.g., Schlenk line) to assess turnover frequency (TOF).

Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.

Computational Validation : DFT (e.g., B3LYP/6-31G*) models transition states to rationalize selectivity trends. Evidence shows cobalt catalysts outperform rhodium in intramolecular hydroacylations of analogous substrates .

Q. What computational approaches best predict the compound’s reactivity in novel environments (e.g., photochemical or electrochemical settings)?

  • Methodological Answer : Multiscale modeling integrates:

  • TD-DFT : Simulates UV-Vis spectra and excited-state behavior.
  • Marcus Theory : Estimates electron-transfer kinetics in electrochemical reactions.
  • Machine Learning : Trains models on existing datasets (e.g., Hammett constants) to predict substituent effects. Validation against experimental cyclic voltammetry or transient absorption spectra is essential .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address low reproducibility in catalytic reactions involving this compound?

  • Methodological Answer : Implement a factorial design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity, temperature). Use ANOVA to identify statistically significant factors. Replicate trials under controlled atmospheric conditions (e.g., glovebox for air-sensitive catalysts) and report confidence intervals for yields .

Q. What methodologies validate the compound’s stability under varying storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Accelerated stability studies involve:

  • Forced Degradation : Expose samples to 40–80°C, 75% humidity, or UV light (ICH Q1A guidelines).
  • Analytical Tracking : Monitor decomposition via HPLC-MS and 1H^{1}\text{H} NMR every 7–14 days.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at standard conditions .

Tables for Key Data

Parameter Optimal Value Method Reference
Synthetic Yield65–78%Bidentate phosphine/AlMe₃
13C^{13}\text{C} NMR (δ, ppm)195.2 (aldehyde), 125.6 (C=C)DMSO-d₆, 125 MHz
X-ray Bond Length (C=O)1.214 ÅSHELXL refinement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.